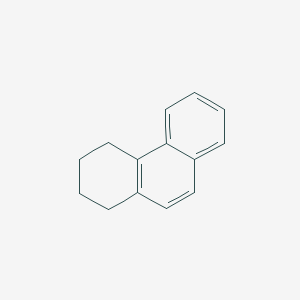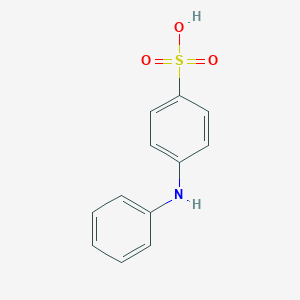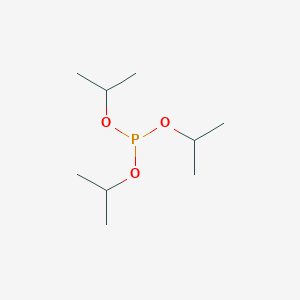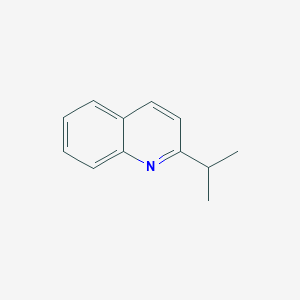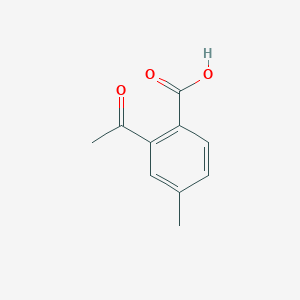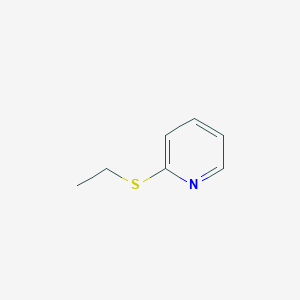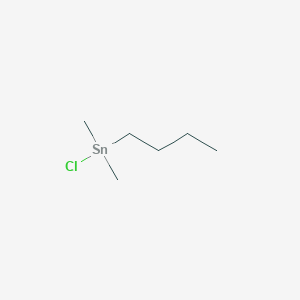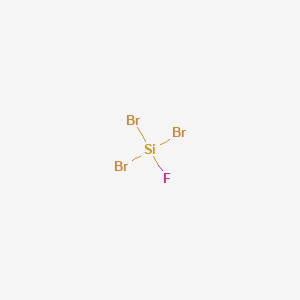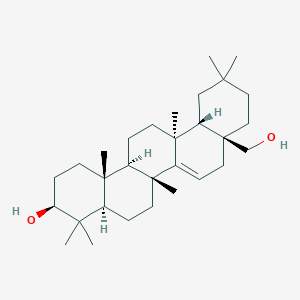
Myricadiol
Vue d'ensemble
Description
Myricadiol is a pentacyclic triterpenoid compound . It is a potential lead compound for anticancer agents . Myricadiol can be isolated from the root barks of Myrica cerifera L .
Synthesis Analysis
The synthesis of Myricadiol has been reported in a few studies . For instance, a synthetic route to prepare myricanol, a constituent of Myrica species, was described in a study . The key steps involved a cross-metathesis to obtain a linear diarylheptanoid intermediate and a Suzuki–Miyaura domino reaction to generate the challenging macrocycle .Physical And Chemical Properties Analysis
Myricadiol is a powder . It has a molecular weight of 442.7 g/mol . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Applications De Recherche Scientifique
Anti-Cancer Potential
Myricadiol, a pentacyclic triterpenoid compound, has been identified in the Scaevola spinescens plant, a native of Western Australia . This plant has been used in traditional Australian Aboriginal medicine, and aqueous extracts of it have been used as a treatment for cancer . The high yield of myricadiol and other pentacyclic triterpenoid compounds in this plant compared to other species makes it a potential lead compound for synthetic anti-cancer drugs .
Traditional Medicine
The plant Scaevola spinescens, which contains myricadiol, is also known as Maroon Bush, Prickly Fanflower, or Currant Bush . It has been used in traditional Australian Aboriginal medicine . Many local Aborigines and “outback” people still prepare and use a bitter tea prepared from the plant as a "bush tonic" .
Treatment for Terminal Cancers
Aqueous extracts of Scaevola spinescens, which contain myricadiol, have an anecdotal history of use as a treatment for cancer in humans . One such extract is supplied by the Chemistry Centre of Western Australia (CCWA) to a limited number of patients who have been diagnosed with various terminal cancers .
Biological Activity
Due to the continued use of the Scaevola spinescens extract by members of the public, both under the CCWA scheme and by the use of unofficial extracts, it was deemed desirable to subject the plant to a detailed chemical analysis to determine the nature and identity of the compounds present and their potential for biological activity .
Source of Pentacyclic Triterpenoid Compounds
Scaevola spinescens has been found to contain a number of pentacyclic triterpenoid compounds of the taraxerene type in high yield compared with other species in which these compounds are known to occur . The major component isolated from the extract, and main subject of this report, is the pentacyclic triterpenoid, 14-taraxerene-3,28-diol (1; myricadiol) .
Extraction and Isolation
The isolation of myricadiol was achieved by partitioning the diethyl ether-soluble fraction, of the methanol Soxhlet extract, between hexane and aqueous methanol, followed by base extraction of minor components from the methanol isolate and recrystallisation or column chromatography .
Mécanisme D'action
Target of Action
Myricadiol is a pentacyclic triterpenoid compound . It is a potential lead compound for anticancer agents . .
Mode of Action
It is known to have potential anticancer properties
Biochemical Pathways
Given its potential anticancer properties , it can be inferred that it may interfere with pathways involved in cell proliferation and apoptosis. More research is needed to confirm this and identify the exact pathways affected.
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound
Result of Action
Given its potential anticancer properties , it can be inferred that it may induce apoptosis or inhibit proliferation in cancer cells
Action Environment
Factors such as pH, temperature, and presence of other compounds can potentially affect the action of a compound
Propriétés
IUPAC Name |
(3S,4aR,6aR,6aS,8aS,12aS,14aR,14bR)-8a-(hydroxymethyl)-4,4,6a,6a,11,11,14b-heptamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-25(2)16-17-30(19-31)15-10-22-28(6)12-8-20-26(3,4)24(32)11-14-27(20,5)21(28)9-13-29(22,7)23(30)18-25/h10,20-21,23-24,31-32H,8-9,11-19H2,1-7H3/t20-,21+,23-,24-,27-,28+,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAKLUPHSBOQNU-GCHNNGBASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CC=C3C4(CCC5C(C(CCC5(C4CCC3(C2C1)C)C)O)(C)C)C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC[C@@]4(C3=CC[C@@]5([C@H]4CC(CC5)(C)C)CO)C)C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80939122 | |
| Record name | 8a-(Hydroxymethyl)-4,4,6a,11,11,12b,14b-heptamethyl-1,2,3,4,4a,5,6,6a,8,8a,9,10,11,12,12a,12b,13,14,14a,14b-icosahydropicen-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80939122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Myricadiol | |
CAS RN |
17884-88-7 | |
| Record name | (3β,13α)-13-Methyl-27-norolean-14-ene-3,28-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17884-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Myricadiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017884887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8a-(Hydroxymethyl)-4,4,6a,11,11,12b,14b-heptamethyl-1,2,3,4,4a,5,6,6a,8,8a,9,10,11,12,12a,12b,13,14,14a,14b-icosahydropicen-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80939122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MYRICADIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89VO0CMD4F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tripotassium;[hydroxy(oxido)phosphoryl] phosphate](/img/structure/B93883.png)
